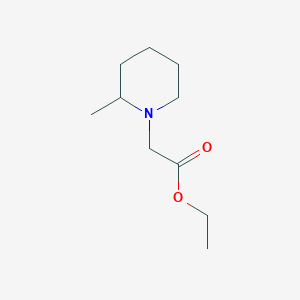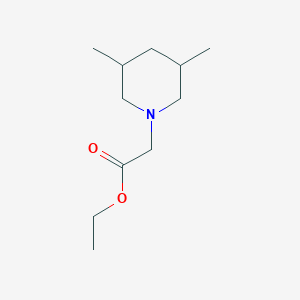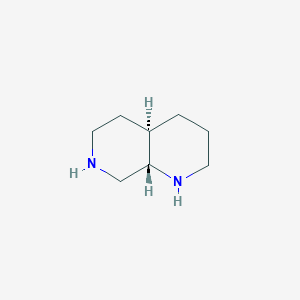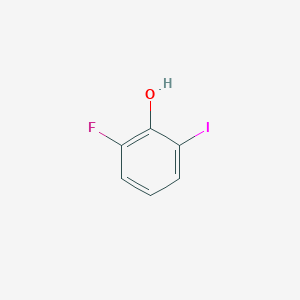
3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound. This reaction forms a dihydropyridazine intermediate.
Oxidation: The dihydropyridazine intermediate is then oxidized to form the pyridazinone structure. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Introduction of the Propanoic Acid Group: The final step involves the introduction of the propanoic acid group through a nucleophilic substitution reaction. This can be achieved by reacting the pyridazinone with a suitable alkyl halide, such as bromoacetic acid, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine or pyridazine structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, such as bromoacetic acid, under basic conditions.
Major Products
Oxidation: More oxidized pyridazinone derivatives.
Reduction: Dihydropyridazine or pyridazine derivatives.
Substitution: Alkylated pyridazinone derivatives.
科学的研究の応用
3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pyridazinone ring is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
- 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid
- 3-(6-Oxo-1,6-dihydropyridazin-3-yl)butanoic acid
- 3-(6-Oxo-1,6-dihydropyridazin-3-yl)pentanoic acid
Uniqueness
3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid is unique due to its specific propanoic acid group, which imparts distinct chemical and biological properties. This compound’s structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
特性
IUPAC Name |
3-(6-oxo-1H-pyridazin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-6-3-1-5(8-9-6)2-4-7(11)12/h1,3H,2,4H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYJLNMTBRSWCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629334 |
Source


|
| Record name | 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6397-53-1 |
Source


|
| Record name | 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














